4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Description
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at position 8 and a benzoic acid moiety at position 2.
Properties
IUPAC Name |
4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(6-4-9)14(21)22/h1-8H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYUJNPFIKGZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridines with α-Haloketones
A common route involves the cyclization of 2-aminopyridines with α-haloketones or aldehydes under basic or acidic conditions, often facilitated by microwave irradiation to enhance reaction rates and yields.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Aminopyridine | K2CO3, DMF, 150°C (microwave) | 65–75% | |
| 2-Aminopyridine | Ethanol, reflux | Variable |
Incorporation of the Trifluoromethyl Group
The trifluoromethyl group at the 8-position is introduced via electrophilic trifluoromethylation using reagents such as CF3I, Umemoto’s reagent, or nucleophilic trifluoromethylation with CF3Cu derivatives.
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Electrophilic | CF3I, K2CO3 | 80°C, DMSO | 60–70% | |
| Nucleophilic | CF3Cu | 80°C, DMF | 55–65% |
Functionalization of Benzoic Acid Moiety
The benzoic acid component is typically introduced via Suzuki-Miyaura coupling or amide bond formation, often using activated intermediates like acid chlorides or esters, under palladium catalysis.
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, Na2CO3 | DME, 80°C | 78–88% | |
| Amide formation | SOCl2, amines | RT, inert atmosphere | >85% |
Ultrasonication-Assisted Synthesis
Recent advances include environmentally friendly, ultrasound-assisted syntheses employing molecular iodine as a catalyst, which significantly reduces reaction times and improves yields. This method involves:
- Reacting 2-aminopyridine derivatives with relevant aldehydes or ketones in aqueous media.
- Using iodine (20 mol%) under ultrasonic irradiation at room temperature.
- Subsequent functionalization steps for trifluoromethylation and carboxylation.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine formation | 2-Aminopyridine, aldehyde | Ultrasound, I2, water | 65–96% | |
| Trifluoromethylation | CF3Cu, DMF, 80°C | Ultrasound | 60–70% |
Notes on Reaction Optimization and Environmental Impact
- Microwave irradiation accelerates cyclization and trifluoromethylation steps, reducing reaction times.
- Ultrasound-assisted methods with iodine catalysis are more sustainable, minimizing solvent use and hazardous reagents.
- Yields are optimized by adjusting temperature, catalyst loading, and solvent polarity, with typical yields ranging from 60% to over 90% for key steps.
Data Summary: Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H12F3N3O2
- Molecular Weight : 287.24 g/mol
- CAS Number : 1980053-08-4
The compound features a trifluoromethyl group attached to an imidazo-pyridine structure, which enhances its biological activity and solubility in various solvents.
Anticancer Activity
Research indicates that 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This property makes it a candidate for developing new antibiotics.
Enzyme Inhibition
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid serves as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The neuroprotective effects are hypothesized to arise from its ability to reduce oxidative stress and inflammation in neuronal cells.
Polymer Chemistry
In material science, 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is utilized as a building block for synthesizing advanced polymeric materials. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties.
Nanotechnology Applications
The compound has been explored in the field of nanotechnology for creating functionalized nanoparticles. These nanoparticles can be used in drug delivery systems, where the compound aids in targeting specific tissues or cells due to its biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
Trifluoromethyl Position and Functional Group Modifications
- 4-(8-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester amine (): Differs by substitution of the carboxylic acid with a methyl ester and an amine group. The ester group reduces solubility compared to the carboxylic acid but may improve cell permeability.
- 1-(2-methyl-8-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-yl)ethanone (): Contains an ethanone group at position 3 and a 4-(trifluoromethyl)phenyl substituent. The ketone group increases electrophilicity, which may influence reactivity in biological systems. The trifluoromethyl group on the phenyl ring enhances lipophilicity compared to the target compound .
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid ():
Linker Modifications
- 4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid (): Features a methoxy linker between the benzoic acid and imidazopyridine. The linker increases conformational flexibility .
- 4-({imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid (): Incorporates a sulfanyl-methyl linker.
Functional Group Replacements on the Benzoic Acid Moiety
Amide and Ester Derivatives
Comparative Data Table
Research Findings and Implications
- Trifluoromethyl Group : Enhances lipophilicity and resistance to oxidative metabolism, as seen in cytotoxic derivatives ().
- Carboxylic Acid vs. Ester/Amide : The acid group improves aqueous solubility but may limit membrane permeability compared to esters or amides, which often act as prodrugs ().
- Positional Isomerism : Substituent placement (e.g., CF₃ at position 8 vs. 2) significantly alters electronic distribution and biological activity ().
Biological Activity
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Structural Overview
The compound consists of an imidazo[1,2-a]pyridine core with a trifluoromethyl group and a benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 306.24 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various pharmacological applications .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid. It has been shown to exhibit significant cytotoxicity against various cancer cell lines:
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It acts as an EP4 antagonist, inhibiting PGE2-induced TNFα reduction in human whole blood assays with an IC50 value of 123 nM, significantly outperforming other clinical compounds . This suggests potential applications in treating inflammatory diseases.
The biological activity of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It influences pathways such as the NF-kB and MAPK pathways, which are critical in cancer and inflammation .
Study on Antitumor Activity
A study investigated the antitumor effects of the compound on MCF-7 and A549 cell lines. The results indicated a marked reduction in cell viability at concentrations as low as 3 µM, suggesting strong potential for further development as an anticancer agent.
In Vivo Efficacy
In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models of inflammation and cancer. These studies demonstrated that treatment with the compound resulted in significant tumor size reduction and decreased inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid?
- Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation between 2-aminopyridine derivatives and α-bromoketones or analogous electrophiles .
- Step 2 : Introduction of the trifluoromethyl group at the 8-position using trifluoromethylation reagents (e.g., TMSCF₃ or Umemoto’s reagent) under palladium catalysis .
- Step 3 : Coupling the benzoic acid moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the halogenated precursor .
Key challenges include controlling regioselectivity during trifluoromethylation and minimizing hydrolysis of the benzoic acid ester intermediate.
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Characteristic signals include the trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and aromatic protons from the imidazo[1,2-a]pyridine ring (δ 7.5–9.0 ppm in ¹H NMR). The benzoic acid proton appears as a broad singlet (δ ~12–13 ppm) .
- X-ray crystallography : Resolves the spatial arrangement of the trifluoromethyl group and confirms the regiochemistry of the imidazo[1,2-a]pyridine ring .
- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) from the benzoic acid group and C-F stretches (~1100–1200 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies mitigate low yields during the cyclization step of the imidazo[1,2-a]pyridine core?
- Answer : Low yields often arise from competing side reactions (e.g., dimerization or incomplete cyclization). Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst screening : Copper(I) iodide or palladium catalysts improve regioselectivity and reduce side products .
- Temperature control : Gradual heating (80–100°C) minimizes decomposition of thermally labile intermediates .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. How do computational studies (e.g., DFT) elucidate the electronic effects of the trifluoromethyl group on reactivity?
- Answer : Density Functional Theory (DFT) calculations reveal:
- Electron-withdrawing effect : The trifluoromethyl group reduces electron density on the imidazo[1,2-a]pyridine ring, increasing electrophilicity at the 2-position and facilitating nucleophilic attacks (e.g., coupling reactions) .
- Steric influence : The CF₃ group induces torsional strain in the crystal lattice, affecting solubility and melting point .
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with photophysical properties, which are tunable via substituent modification .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from:
- Purity variations : Impurities (e.g., unreacted precursors) can skew bioassay results. Validate purity via HPLC (>95%) and mass spectrometry .
- Assay conditions : Differences in cell lines, solvent (DMSO vs. saline), or concentration ranges affect outcomes. Standardize protocols using reference compounds (e.g., imidazo[1,2-a]pyridine-based kinase inhibitors) .
- Structural analogs : Compare activity with derivatives (e.g., 6-(4-Chlorophenyl)-3-isopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) to isolate the role of the trifluoromethyl-benzoic acid moiety .
Methodological Considerations
Q. What chromatographic techniques are optimal for separating closely related imidazo[1,2-a]pyridine derivatives?
- Answer :
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates and dichloromethane/methanol (9:1) for final products .
- TLC monitoring : Visualize spots under UV (254 nm) or iodine vapor, with Rf values typically 0.3–0.5 in ethyl acetate/hexane .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Answer :
- pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Plasma stability : Expose to human plasma (37°C, 1–6 hours) and quantify remaining compound using a calibration curve .
- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/visible light .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
